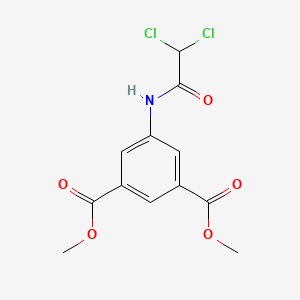![molecular formula C18H14F3N3O3 B7754990 5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B7754990.png)
5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of 5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione often involves multi-step organic synthesis. Typically, it starts with the condensation of suitable starting materials under controlled conditions of temperature and pressure, often utilizing a catalytic agent to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of such complex compounds might involve continuous flow chemistry techniques, allowing for better control over reaction parameters, scalability, and purity of the final product. Advanced purification techniques like recrystallization and chromatographic methods are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving hydrogenation could be performed using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to introduce various functional groups into the molecule.
Common Reagents and Conditions
For oxidation: reagents like KMnO₄ in acidic or basic medium.
For reduction: hydrogen gas in presence of Pd/C.
For substitution: halogenating agents or strong nucleophiles, depending on the type of substitution.
Major Products: The primary products depend on the specific reaction conditions and reagents used. Substitutions might yield derivatives with varying functional groups, while oxidation and reduction reactions alter the oxidation state and introduce or remove specific atoms.
Scientific Research Applications
This compound holds potential in several research areas:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its biochemical interactions are explored to understand its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.
Medicine: Preliminary studies indicate it may have pharmacological properties, making it a candidate for drug development.
Industry: It could serve as an intermediate in the synthesis of more complex molecules or materials with specific desired properties.
Mechanism of Action
The specific mechanism of action of this compound will depend on its biological target. Generally, its interaction at a molecular level could involve binding to specific proteins or enzymes, influencing biochemical pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, potentially making it more effective in its biological activity.
Comparison with Similar Compounds
Compared to other tetrahydropyrimidoquinoline derivatives, this compound stands out due to its trifluoromethylphenyl group, which imparts unique physicochemical properties. Similar compounds might include:
5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
5-(2-chlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
The comparison highlights its increased lipophilicity and potential for enhanced biological activity, setting it apart from its analogs.
That covers the essentials! Anything else you’re curious about?
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)9-5-2-1-4-8(9)12-13-10(6-3-7-11(13)25)22-15-14(12)16(26)24-17(27)23-15/h1-2,4-5,12H,3,6-7H2,(H3,22,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLSGZBSOOILHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4C(F)(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7754913.png)
![9-(3-Ethoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7754918.png)
![9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7754921.png)
![(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(4-methylphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B7754935.png)






![2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7755002.png)
![2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7755003.png)
![ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B7755014.png)
![3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B7755018.png)
